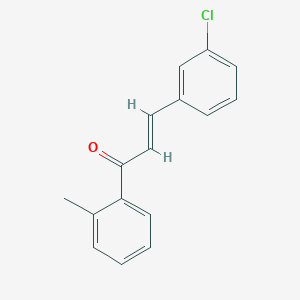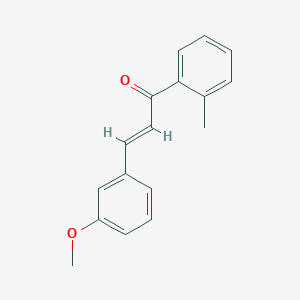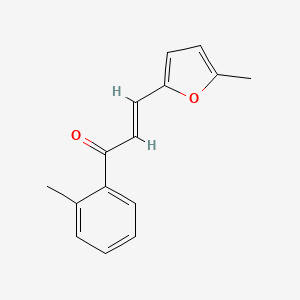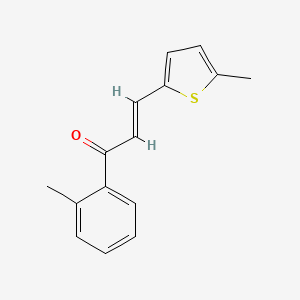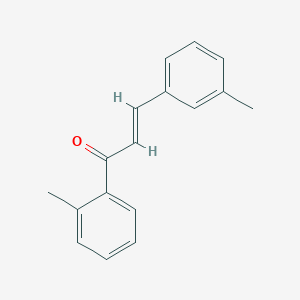
(2E)-1-(2-Methylphenyl)-3-(3-methylphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(2-Methylphenyl)-3-(3-methylphenyl)prop-2-en-1-one, also known as 2-methyl-3-methylphenyl prop-2-en-1-one, is an organic compound with a variety of uses. It is an important building block in the synthesis of other compounds, such as drugs and fragrances, and has been studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
(2E)-1-(2-Methylphenyl)-3-(3-methylphenyl)prop-2-en-1-oneethylphenyl prop-2-en-1-one has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of other compounds, such as drugs and fragrances. It has also been studied for its biochemical and physiological effects. Additionally, it has been used in the synthesis of polymers and as a reagent in organic reactions.
Mécanisme D'action
The exact mechanism of action of (2E)-1-(2-Methylphenyl)-3-(3-methylphenyl)prop-2-en-1-oneethylphenyl prop-2-en-1-one is not yet fully understood. However, it is believed that the compound interacts with receptors in the body to produce its biochemical and physiological effects. Additionally, it is believed that the compound may interact with enzymes in the body to produce its biochemical and physiological effects.
Biochemical and Physiological Effects
(2E)-1-(2-Methylphenyl)-3-(3-methylphenyl)prop-2-en-1-oneethylphenyl prop-2-en-1-one has been studied for its biochemical and physiological effects. Studies have shown that the compound has antioxidant and anti-inflammatory properties. Additionally, it has been shown to have anti-cancer properties and to be effective in the treatment of certain neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (2E)-1-(2-Methylphenyl)-3-(3-methylphenyl)prop-2-en-1-oneethylphenyl prop-2-en-1-one in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. Additionally, it is relatively stable and can be stored for long periods of time.
However, there are some limitations to using this compound in laboratory experiments. It is a relatively non-polar compound and can be difficult to dissolve in water. Additionally, it can react with other compounds and can be difficult to separate from other compounds.
Orientations Futures
There are many potential future directions for the study of (2E)-1-(2-Methylphenyl)-3-(3-methylphenyl)prop-2-en-1-oneethylphenyl prop-2-en-1-one. Further research could be conducted to better understand the mechanism of action of the compound and to identify new potential applications. Additionally, further research could be conducted to identify new synthetic methods and to improve the efficiency of existing synthesis methods. Finally, further research could be conducted to identify new biochemical and physiological effects of the compound and to develop new uses for it.
Méthodes De Synthèse
(2E)-1-(2-Methylphenyl)-3-(3-methylphenyl)prop-2-en-1-oneethylphenyl prop-2-en-1-one can be synthesized through a variety of methods. One method involves the reaction of 2-methylbenzaldehyde and 3-methylbenzaldehyde with acetone in an acidic medium. This reaction produces the desired product in high yield. Another method involves the reaction of 2-methylbenzaldehyde and 3-methylbenzaldehyde with ethyl acetate in a basic medium. This reaction also produces the desired product in high yield.
Propriétés
IUPAC Name |
(E)-1-(2-methylphenyl)-3-(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O/c1-13-6-5-8-15(12-13)10-11-17(18)16-9-4-3-7-14(16)2/h3-12H,1-2H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLCAOSYWSVLCB-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2-Methylphenyl)-3-(3-methylphenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

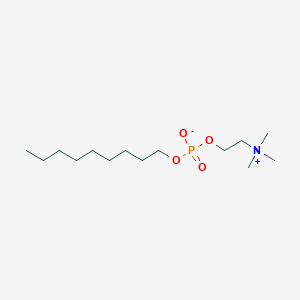
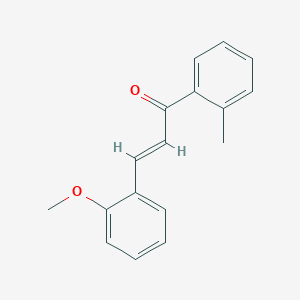
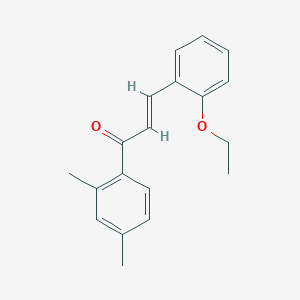

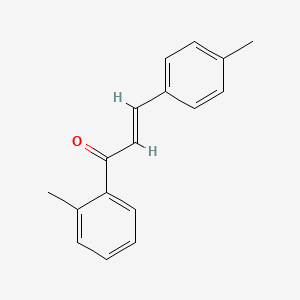
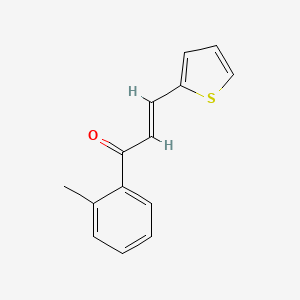
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(2-methylphenyl)prop-2-en-1-one](/img/structure/B6346600.png)

![3-Acetoxymethyl-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzoic acid methyl ester](/img/structure/B6346611.png)
